molecular formula C23H20O3 B11604796 7,9-dimethyl-10-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one

7,9-dimethyl-10-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one

Cat. No.: B11604796
M. Wt: 344.4 g/mol
InChI Key: SYFJZFJNLLAPAM-UHFFFAOYSA-N
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Description

7,9-dimethyl-10-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one is a complex organic compound with the molecular formula C17H16O3. This compound belongs to the class of heterocyclic compounds, specifically the benzofurochromenes, which are known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

The synthesis of 7,9-dimethyl-10-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a phenyl-substituted chromene with a dimethyl-substituted benzofuran under acidic or basic conditions can yield the desired compound . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to facilitate the process .

Chemical Reactions Analysis

7,9-dimethyl-10-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one undergoes various chemical reactions, including:

Scientific Research Applications

7,9-dimethyl-10-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: This compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, making it a subject of interest in drug discovery and development.

    Medicine: Due to its potential therapeutic effects, it is studied for its role in treating diseases such as cancer, infections, and inflammatory conditions.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7,9-dimethyl-10-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The compound may also interact with microbial cell membranes or enzymes, leading to its antimicrobial effects .

Comparison with Similar Compounds

Similar compounds to 7,9-dimethyl-10-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one include other benzofurochromenes and related heterocyclic compounds. These compounds share structural similarities but may differ in their substituents, leading to variations in their biological activities and applications. For example:

    7,10-dimethyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one: Similar structure but different substitution pattern.

  • 9,10,11,12-tetrahydro-5H-benzo cbenzofuro[3,2-g]chromen-5-one : Another related compound with a different ring structure .

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and resulting biological activities.

Properties

Molecular Formula

C23H20O3

Molecular Weight

344.4 g/mol

IUPAC Name

7,9-dimethyl-10-phenyl-1,2,3,4-tetrahydro-[1]benzofuro[6,5-c]isochromen-5-one

InChI

InChI=1S/C23H20O3/c1-13-21-18(16-10-6-7-11-17(16)23(24)26-21)12-19-20(14(2)25-22(13)19)15-8-4-3-5-9-15/h3-5,8-9,12H,6-7,10-11H2,1-2H3

InChI Key

SYFJZFJNLLAPAM-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC3=C1OC(=C3C4=CC=CC=C4)C)C5=C(CCCC5)C(=O)O2

Origin of Product

United States

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